ギトゲニン

概要

説明

Gitogenin is a natural steroidal saponin primarily isolated from plants such as Tribulus longipetalus and fenugreek (Trigonella foenum-graecum). It is known for its diverse pharmacological properties, including antihypertensive, anti-inflammatory, and potential anticancer activities .

科学的研究の応用

Gitogenin has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential antihypertensive, anti-inflammatory, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and nutraceuticals

作用機序

ギトゲニンは、複数のメカニズムを通じてその効果を発揮します。

循環器系: 血管のM3受容体と心臓のM2受容体を活性化させることで、内皮依存性血管拡張を誘発し、血圧を低下させます

酵素阻害: ギトゲニンは、UDP-グルクロノシル転移酵素1A4やα-グルコシダーゼなどの酵素を選択的に阻害し、代謝経路に影響を与えます.

6. 類似の化合物との比較

ギトゲニンは、ジオスゲニン、スミラゲニン、ヤモゲニンなどの他のステロイドサポニンと比較されることがよくあります。 これらの化合物はすべて類似の構造的特徴を共有していますが、ギトゲニンは、特定の酵素の選択的阻害と強力な降圧効果において独自性があります .

類似の化合物:

- ジオスゲニン

- スミラゲニン

- ヤモゲニン

生化学分析

Biochemical Properties

Gitogenin interacts with various biomolecules in the body. It is a full agonist of the glucagon-like peptide-1 (GLP-1) receptor, sharing 97% of its amino acid sequence identity with human GLP-1 . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

Gitogenin has been shown to have significant effects on various types of cells. For instance, it has been found to lower blood pressure, which suggests an influence on vascular smooth muscle cells . Additionally, it has been associated with anti-inflammatory and analgesic effects , indicating its impact on immune cells and neurons.

Molecular Mechanism

The molecular mechanism of gitogenin involves its interaction with the GLP-1 receptor. As a full agonist, gitogenin can bind to this receptor and trigger a cellular response . This interaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Metabolic Pathways

Gitogenin is involved in various metabolic pathways. For instance, it is known to influence the metabolism of glucose and lipids . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

It is known that bioactive compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

合成経路と反応条件: ギトゲニンは、植物に見られるその配糖体前駆体の加水分解によって合成することができます。 このプロセスは通常、植物材料の抽出に続き、酸性または酵素的方法を用いた加水分解を行い、アグリコンであるギトゲニンを遊離します .

工業的製造方法: ギトゲニンの工業的製造は、植物源からの大規模な抽出を伴います。 このプロセスには以下が含まれます。

抽出: 植物材料を溶媒抽出にかけ、粗サポニンを得ます。

加水分解: 粗サポニンを加酸または酵素を用いて加水分解し、ギトゲニンを得ます。

反応の種類:

酸化: ギトゲニンは酸化反応を受け、さまざまな酸化誘導体になります。

還元: 還元反応は、ギトゲニンを還元型に変換することができます。

置換: ギトゲニンは置換反応に関与し、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

主な生成物:

酸化: ギトゲニンの酸化誘導体。

還元: ギトゲニンの還元型。

置換: さまざまな官能基を持つ置換誘導体

4. 科学研究への応用

ギトゲニンは、さまざまな科学研究への応用があります。

化学: 他のステロイド系化合物の合成のための前駆体として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響について研究されています。

医学: 降圧作用、抗炎症作用、および抗がん作用の潜在的な可能性について調査されています。

類似化合物との比較

- Diosgenin

- Smilagenin

- Yamogenin

Gitogenin stands out due to its specific molecular targets and its effectiveness in cardiovascular applications .

生物活性

Gitogenin is a steroidal sapogenin, a type of triterpenoid compound found in various plant species, notably in members of the Allium and Trigonella genera. It has garnered interest in the scientific community due to its potential biological activities, including antibacterial, antifungal, antioxidant properties, and its role in traditional medicine. This article aims to provide a comprehensive overview of the biological activity of gitogenin, supported by research findings, data tables, and relevant case studies.

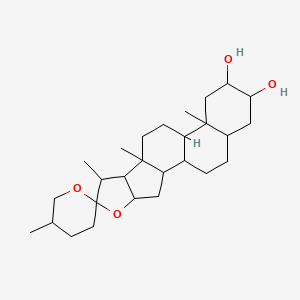

Chemical Structure and Properties

Gitogenin is classified as a steroidal saponin with the molecular formula and a specific structure that contributes to its biological activities. The structural characteristics include:

- Steroidal Backbone : The core structure is typical of steroidal compounds, which influences its interaction with biological membranes and receptors.

- Glycosylation : Gitogenin can exist in glycosylated forms, which may enhance its solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.64 g/mol |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research has demonstrated that gitogenin exhibits significant antibacterial properties. A study indicated that extracts containing gitogenin showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Antifungal Activity

Gitogenin has also been studied for its antifungal properties. It has shown effectiveness against certain fungal pathogens, making it a candidate for further exploration as a natural antifungal agent.

Antioxidant Properties

The antioxidant capacity of gitogenin has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which could contribute to its protective effects against oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial activity of gitogenin against clinical isolates.

- Findings : Gitogenin exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

-

Antioxidant Study :

- Objective : Assessing the antioxidant potential using DPPH radical scavenging assay.

- Results : Gitogenin showed a dose-dependent increase in radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of S. aureus | |

| Antifungal | Activity against Candida spp. | |

| Antioxidant | Free radical scavenging |

The biological activities of gitogenin can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows gitogenin to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Gitogenin may inhibit key enzymes involved in microbial metabolism.

- Free Radical Scavenging : By donating electrons, gitogenin neutralizes free radicals, thus preventing cellular damage.

特性

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCXELAAYFYCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-96-6, 6811-13-8 | |

| Record name | Gitogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neogitogenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301778 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。